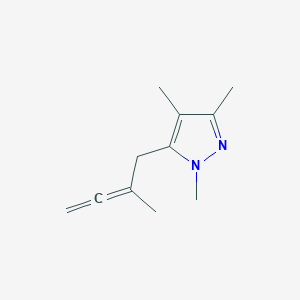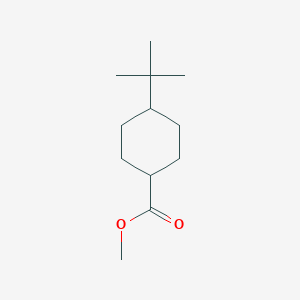
Methyl 4-tert-butylcyclohexanecarboxylate
Vue d'ensemble
Description
Methyl 4-tert-butylcyclohexanecarboxylate, also known as Methyl dihydrojasmonate, is an organic compound that belongs to the class of cyclohexanecarboxylates. It is a colorless liquid with a pleasant jasmine-like odor and is used extensively in the fragrance industry. However, Methyl 4-tert-butylcyclohexanecarboxylate has also found applications in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate is believed to act as an olfactory receptor agonist, activating specific receptors in the nasal cavity that are responsible for detecting odors. It has been shown to have a high affinity for the human olfactory receptor OR1A1, which is involved in the detection of floral and fruity odors.
Effets Biochimiques Et Physiologiques
Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity and to exhibit anti-inflammatory properties. It has also been shown to have anxiolytic effects in animal studies, reducing anxiety-like behavior in mice.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined structure and is commercially available in high purity. However, one limitation of using Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate in lab experiments is its cost, as it is a relatively expensive compound compared to other fragrance ingredients.
Orientations Futures
There are several future directions for research involving Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate. One area of interest is the development of new synthetic routes to produce Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate and related compounds. Another area of research is the investigation of the mechanism of action of Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate and its interaction with olfactory receptors. Additionally, there is potential for the use of Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate in the development of new fragrances and cosmetic products.
Applications De Recherche Scientifique
Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate has found several applications in scientific research. It has been used as a model compound to study the oxidation of cyclic ketones and the synthesis of chiral compounds. It has also been used as a fragrance ingredient in perfumes and cosmetic products.
Propriétés
IUPAC Name |
methyl 4-tert-butylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJSSYBIZVGKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199677 | |
| Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-tert-butylcyclohexanecarboxylate | |
CAS RN |
17177-75-2 | |
| Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

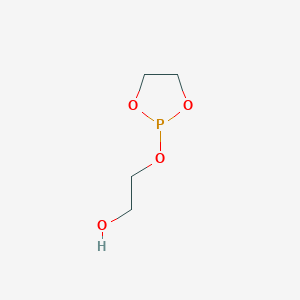
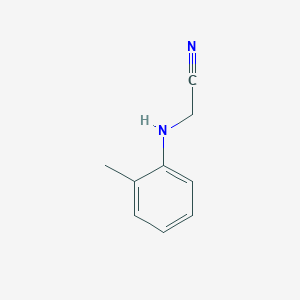
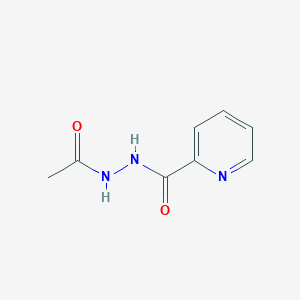
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)
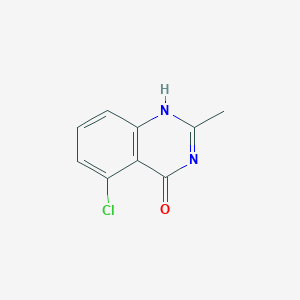
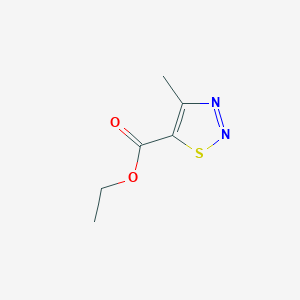
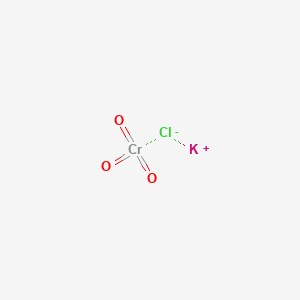
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
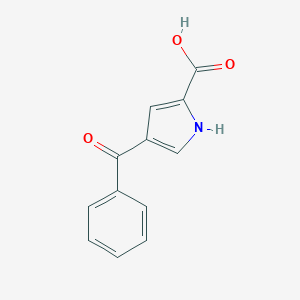
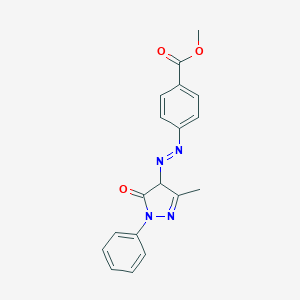
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
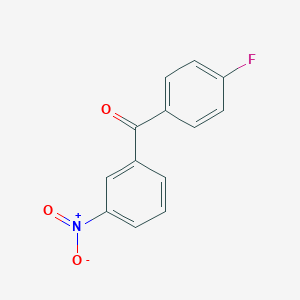
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
